molecular formula C26H29BO2 B3027297 2-[7-(tert-Butyl)pyren-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1270030-08-4

2-[7-(tert-Butyl)pyren-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B3027297
CAS No.: 1270030-08-4
M. Wt: 384.3 g/mol
InChI Key: KZUKZYBHDUDEHR-UHFFFAOYSA-N
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Description

2-[7-(tert-Butyl)pyren-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a chemical compound with the molecular formula C26H29BO2. It is known for its applications in organic synthesis, particularly in the field of materials science and organic electronics. The compound features a pyrene core, which is a polycyclic aromatic hydrocarbon, substituted with a tert-butyl group and a dioxaborolane moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[7-(tert-Butyl)pyren-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the borylation of a pyrene derivative. One common method includes the use of tert-butyl chloride as a bulky electrophile to selectively react at the 2 and 7 positions of pyrene . The reaction conditions often involve the use of a palladium catalyst and a base in an organic solvent such as tetrahydrofuran (THF) or toluene.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are crucial for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

2-[7-(tert-Butyl)pyren-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

    Substitution Reactions: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides.

    Oxidation and Reduction: The pyrene core can undergo oxidation to form pyrenequinones or reduction to form dihydropyrenes.

    Functional Group Transformations: The dioxaborolane moiety can be hydrolyzed to form boronic acids or further functionalized to form other boron-containing compounds.

Common Reagents and Conditions

    Palladium Catalysts: Used in cross-coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide.

    Solvents: Organic solvents like THF, toluene, or dichloromethane.

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

Major Products

    Cross-Coupling Products: Formation of biaryl compounds.

    Oxidation Products: Pyrenequinones.

    Reduction Products: Dihydropyrenes.

Scientific Research Applications

2-[7-(tert-Butyl)pyren-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of applications in scientific research:

    Organic Electronics: Used as a building block for organic semiconductors and light-emitting diodes (LEDs).

    Materials Science: Employed in the synthesis of novel materials with unique photophysical properties.

    Biological Research: Utilized in the study of molecular interactions and as a fluorescent probe.

    Medicinal Chemistry: Investigated for its potential use in drug delivery systems and as a therapeutic agent.

Mechanism of Action

The mechanism of action of 2-[7-(tert-Butyl)pyren-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to participate in various chemical reactions due to the presence of the boronic ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in molecular recognition and catalysis. The pyrene core’s photophysical properties also play a role in its applications in organic electronics and fluorescence-based studies.

Comparison with Similar Compounds

Similar Compounds

  • 2-(tert-Butyl)-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrene
  • [7-(tert-Butyl)pyren-2-yl]boronic Acid Pinacol Ester

Uniqueness

2-[7-(tert-Butyl)pyren-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its specific substitution pattern on the pyrene core, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring precise molecular interactions and stability under various conditions.

Properties

IUPAC Name

2-(7-tert-butylpyren-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29BO2/c1-24(2,3)20-12-16-8-10-18-14-21(27-28-25(4,5)26(6,7)29-27)15-19-11-9-17(13-20)22(16)23(18)19/h8-15H,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZUKZYBHDUDEHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C4C(=C2)C=CC5=C4C(=CC(=C5)C(C)(C)C)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29BO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[7-(tert-Butyl)pyren-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-[7-(tert-Butyl)pyren-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

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